molecular formula C17H15NO4S2 B2994164 Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899965-95-8

Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2994164
CAS No.: 899965-95-8
M. Wt: 361.43
InChI Key: MWLXFEWWVHCZPO-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a heterocyclic sulfonamide derivative featuring a benzothiophene core substituted with a methyl ester group at position 2 and a sulfamoyl moiety at position 3, which is further linked to a 2-methylphenyl group.

Properties

IUPAC Name

methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S2/c1-11-7-3-5-9-13(11)18-24(20,21)16-12-8-4-6-10-14(12)23-15(16)17(19)22-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLXFEWWVHCZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromothiophene and a palladium catalyst.

    Introduction of Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction using a suitable sulfonyl chloride and an amine.

    Esterification: The carboxylic acid group on the benzothiophene can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene core can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Sulfamoyl vs. Amino Substituents

Compounds such as Methyl 3-[(4-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) and Methyl 3-(Phenylamino)-1-benzothiophene-2-carboxylate (3l) replace the sulfamoyl group with an amino linker. These substitutions significantly alter hydrogen-bonding capacity and electronic properties. For example:

  • 3i: Exhibits a nitro group at the para position of the phenyl ring, contributing to strong electron-withdrawing effects, as evidenced by IR peaks at 1341.8 cm⁻¹ (symmetric S=O stretch) and 1510.1 cm⁻¹ (asymmetric NO₂ stretch) .
  • 3l : Lacks the sulfamoyl group, reducing polarity and likely lowering melting points (116–117°C) compared to sulfonamide analogs .

Positional Isomerism in Aryl Substituents

The position of methyl or nitro groups on the phenyl ring impacts steric and electronic profiles:

  • Methyl 3-[(4-Methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899977-35-6): A positional isomer of the target compound, with the methyl group at the para position. Its molecular weight (361.4 g/mol) and formula (C₁₇H₁₅NO₄S₂) are identical to the target compound, but the para substitution may enhance crystallinity and thermal stability .
  • Methyl 3-[(2-Nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3k): Ortho-nitro substitution results in a high melting point (209–210°C), likely due to intramolecular hydrogen bonding .

Fluorinated Derivatives

Fluorine substitution, as seen in Methyl 3-[(4-Fluorophenyl)amino]-1-benzothiophene-2-carboxylate (3c), introduces electronegativity and metabolic stability. The 4-fluoro analog shows a lower melting point (92–93°C) compared to nitro-substituted derivatives, reflecting reduced intermolecular interactions .

Ester Group Variations

Spectroscopic and Thermal Properties

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) NMR Features (¹H/¹³C) Reference
Methyl 3-[(2-methylphenyl)sulfamoyl]-...* N/A ~1340 (S=O), ~1140 (S-N) δ 2.3 (CH₃, aryl), δ 165 (C=O ester) Inferred
Methyl 3-[(4-Nitrophenyl)amino]-... (3i) 139–140 1341.8 (S=O), 1510.1 (NO₂) δ 8.2 (Ar-H), δ 123–150 (aromatic C)
Methyl 3-[(4-Fluorophenyl)amino]-... (3c) 92–93 1603.4 (C=C), 1027.5 (C-F) δ 7.1 (Ar-H), δ 116 (C-F)
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl] N/A N/A δ 1.3 (CH₃, ethyl), δ 4.3 (CH₂)

*Inferred based on structural analogs.

Biological Activity

Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound belonging to the benzothiophene class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N1O3S1
  • Molecular Weight : 273.37 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Tyrosinase Inhibition : Similar compounds have demonstrated significant inhibitory effects on tyrosinase, an enzyme crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells .

Efficacy Studies

Recent studies have explored the efficacy of related benzothiophene derivatives, revealing promising results:

  • Tyrosinase Inhibition :
    • Analog compounds showed inhibition rates significantly higher than standard controls, indicating that modifications to the benzothiophene structure can enhance activity against tyrosinase .
  • Cell Viability and Cytotoxicity :
    • In vitro studies on B16F10 murine cells indicated that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM over 48 hours. This suggests a favorable safety profile for potential therapeutic applications .
  • Antioxidant Efficacy :
    • The ability to scavenge DPPH and ABTS radicals was assessed, with some analogs showing antioxidant activity comparable to vitamin C, highlighting their potential in mitigating oxidative damage .

Case Studies

A case study involving the synthesis and biological evaluation of various benzothiophene derivatives demonstrated that modifications in substituents significantly influenced their biological activities. For instance, substituents like sulfamoyl groups enhanced tyrosinase inhibition and antioxidant properties, making these compounds attractive for further development in dermatological applications .

Comparative Analysis of Related Compounds

Compound NameTyrosinase InhibitionAntioxidant ActivityCytotoxicity (B16F10)
This compoundHighModerateLow (≤20 µM)
Analog 1Very HighHighLow
Analog 2ModerateLowSignificant at low concentrations

Q & A

Q. What are the standard synthetic routes for Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed cross-coupling reactions, similar to derivatives reported in . For example, coupling methyl 3-amino-1-benzothiophene-2-carboxylate with 2-methylphenylsulfamoyl chloride under mild conditions (e.g., l-proline as a promoter, CuI catalyst, and DMF as solvent at 60–80°C). Optimization involves adjusting catalyst loading (0.5–2 mol%), reaction time (12–24 hours), and solvent polarity. Monitoring progress via TLC or HPLC ensures minimal byproduct formation. Yields typically range from 15% to 55%, depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C-NMR : Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 6.8–8.2 ppm) and sulfamoyl NH (δ ~10 ppm).
  • IR : Confirm sulfamoyl (S=O stretch ~1350 cm⁻¹) and ester (C=O ~1700 cm⁻¹) groups.
  • MS : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
    Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Purify via column chromatography (silica gel, ethyl acetate/hexane) and re-analyze. Cross-validate with X-ray crystallography (see Advanced Questions) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is performed using a Bruker D8 Venture diffractometer. Data collection involves ω-scans at 100 K. Structure solution uses SHELXT (direct methods) and refinement via SHELXL (full-matrix least-squares). Visualization and validation are done with ORTEP-3 and WinGX for thermal ellipsoid plots and H-bond analysis. Ensure R-factor < 0.05 and validate geometry using PLATON .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of sulfamoyl group introduction?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway. Analyze transition states for sulfamoylation steps, focusing on nucleophilic attack at the benzothiophene C-3 position. Compare activation energies for different catalysts (e.g., CuI vs. Pd). Use Gaussian or ORCA software, and visualize with GaussView .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?

  • Methodological Answer : For disordered regions:
  • Apply SQUEEZE (in PLATON) to model electron density from diffuse solvents.
  • Refine occupancy factors iteratively in SHELXL.
  • Validate using the CheckCIF tool (IUCr) to flag ADDs (Alert Level A/B). Cross-check with powder XRD to confirm phase purity .

Q. How does the sulfamoyl group’s conformation impact biological activity, and how is this analyzed?

  • Methodological Answer : Use Cremer-Pople puckering parameters ( ) to quantify non-planarity of the benzothiophene ring. Correlate puckering amplitude (q) with activity via SAR studies. Synthesize analogs with steric hindrance (e.g., ortho-substituted aryl groups) and compare IC₅₀ values in enzyme assays .

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